molecular formula C19H22ClNO4 B1295619 (S)-Dibenzyl 2-aminopentanedioate hydrochloride CAS No. 4561-10-8

(S)-Dibenzyl 2-aminopentanedioate hydrochloride

Cat. No.: B1295619
CAS No.: 4561-10-8
M. Wt: 363.8 g/mol
InChI Key: GRGJVECUQLAEDM-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Dibenzyl 2-aminopentanedioate hydrochloride is a chemical compound derived from glutamic acid It is a hydrochloride salt form of dibenzyl 2-aminopentanedioate, characterized by the presence of two benzyl groups attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Dibenzyl 2-aminopentanedioate hydrochloride typically involves the esterification of glutamic acid followed by the introduction of benzyl groups. The process can be summarized as follows:

    Esterification: Glutamic acid is esterified using benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. This reaction forms dibenzyl glutamate.

    Amination: The dibenzyl glutamate is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in dibenzyl 2-aminopentanedioate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale esterification using industrial reactors.
  • Efficient amination techniques to ensure high yield and purity.
  • Crystallization and purification steps to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: (S)-Dibenzyl 2-aminopentanedioate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.

Major Products:

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms such as primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(S)-Dibenzyl 2-aminopentanedioate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a building block for peptide synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Dibenzyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in amino acid metabolism.

    Pathways: It can influence biochemical pathways related to glutamate metabolism and neurotransmission.

Comparison with Similar Compounds

    ®-Diethyl 2-aminopentanedioate hydrochloride: A similar compound with diethyl groups instead of benzyl groups.

    Glutamic acid derivatives: Other derivatives of glutamic acid with different ester or amine groups.

Uniqueness: (S)-Dibenzyl 2-aminopentanedioate hydrochloride is unique due to the presence of benzyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where benzyl groups play a crucial role.

Properties

IUPAC Name

dibenzyl (2S)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;/h1-10,17H,11-14,20H2;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGJVECUQLAEDM-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196573
Record name L-Glutamic acid, bis(phenylmethyl) ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4561-10-8
Record name L-Glutamic acid, 1,5-bis(phenylmethyl) ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4561-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, bis(phenylmethyl) ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004561108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, bis(phenylmethyl) ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Dibenzyl 2-aminopentanedioate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.